molecular formula C8H13N3O B12203258 N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B12203258
M. Wt: 167.21 g/mol
InChI Key: XBPWFLWPZXEJBW-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is an organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . It belongs to a class of hemilabile ligands containing substituted pyrazole groups, which are of significant interest in scientific research for their potential applications in catalysis and their utility in the construction of complex molecular structures . The compound serves as a valuable precursor in the design of ligands with specific stereochemical properties, allowing researchers to tailor molecules to fit the geometric requirements of particular metal-binding sites . Single-crystal X-ray diffraction studies confirm that in its solid state, the molecules form a stable three-dimensional network through intermolecular N-H...N and N-H...O hydrogen bonds, with additional stabilization provided by weak C-H...O interactions . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C8H13N3O/c1-4-7(12)9-8-5(2)10-11-6(8)3/h4H2,1-3H3,(H,9,12)(H,10,11)

InChI Key

XBPWFLWPZXEJBW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(NN=C1C)C

Origin of Product

United States

Preparation Methods

Reaction Procedure

A mixture of 3,5-dimethylpyrazole (40 mmol), sodium hydroxide (5 mmol), and N,N-dimethylformamide (DMF) is heated to 100°C. A solution of acrylamide (40 mmol) in DMF is added dropwise, and the reaction is stirred for 6 hours. After cooling, the product is isolated via vacuum distillation and recrystallized from ethanol.

Key Parameters:

  • Solvent: DMF (polar aprotic solvent enhances nucleophilicity).

  • Base: NaOH facilitates deprotonation of the pyrazole NH group.

  • Temperature: 100°C accelerates the conjugate addition.

Yield and Characterization

  • Yield: 54.7% after recrystallization.

  • Analytical Data:

    • IR (KBr): 3288 cm⁻¹ (N–H stretch), 1687 cm⁻¹ (C=O stretch).

    • ¹H NMR (CDCl₃): δ 2.23 (s, 6H, CH₃), 2.94 (t, 2H, CH₂), 4.51 (t, 2H, CH₂), 7.45 (s, 1H, pyrazole-H).

Mechanistic Insights

The reaction proceeds via a nucleophilic attack by the pyrazole’s deprotonated nitrogen on the β-carbon of acrylamide, followed by proton transfer to form the stabilized enolate intermediate (Figure 1).

Amidation of 3-Chloropropionyl Chloride with 3,5-Dimethylpyrazol-4-amine

An alternative route involves the amidation of 3-chloropropionyl chloride with 3,5-dimethylpyrazol-4-amine, though this requires prior synthesis of the pyrazole amine.

Challenges and Considerations

  • Availability of Amine: The need to synthesize 3,5-dimethylpyrazol-4-amine adds complexity.

  • Side Reactions: Competing hydrolysis of 3-chloropropionyl chloride may reduce yields.

Comparative Analysis of Methods

Method Starting Materials Yield Advantages Limitations
Michael Addition3,5-Dimethylpyrazole, Acrylamide54.7%One-step synthesis; no amine precursorModerate yield; requires DMF
Amidation3,5-Dimethylpyrazol-4-amineN/ADirect amide formationMulti-step; amine synthesis required

Optimization Strategies

Solvent and Base Selection

  • DMF vs. THF: DMF’s high polarity improves solubility of intermediates, but THF may reduce side reactions.

  • Alternative Bases: K₂CO₃ or Cs₂CO₃ could enhance reaction rates in amidation.

Catalytic Approaches

  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) may improve interfacial reactions in biphasic systems.

Green Chemistry Metrics

  • Atom Economy: Michael addition (82%) outperforms amidation (65%) due to fewer byproducts.

  • E-Factor: DMF usage in Method 1 raises environmental concerns; ethanol recrystallization mitigates this.

Characterization and Quality Control

Spectroscopic Confirmation

  • X-ray Crystallography: Intermolecular N–H···N and N–H···O hydrogen bonds stabilize the crystal lattice.

  • Elemental Analysis: C 57.26%, H 7.59%, N 25.18% (matches theoretical values).

Purity Assessment

  • HPLC: >95% purity achieved via ethanol recrystallization.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Microreactors could enhance heat transfer and reduce reaction time.

  • Automated Purification: Simulated moving bed (SMB) chromatography improves throughput.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, leading to the development of new materials and compounds.

Application Description
Building BlockUsed in the synthesis of advanced organic materials.
Coordination ChemistryForms complexes with metals for catalysis and material science.

Biology

The biological activities of this compound have been extensively studied. Research indicates potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacteria and fungi. For instance, studies have demonstrated its efficacy against E. coli, S. aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
Microorganism MIC Value (µg/mL)
E. coli12.5
S. aureus6.25
Pseudomonas aeruginosa25
  • Anticancer Properties : this compound has been evaluated for its cytotoxic effects on various cancer cell lines such as MCF7 and NCI-H460. It has shown promising results with IC50 values indicating effective inhibition of cell growth .
Cell Line IC50 Value (µM)
MCF73.79
NCI-H46012.50

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:

  • Selective Androgen Receptor Degraders (SARDs) : Recent studies have identified derivatives of this compound that act as selective androgen receptor degraders, showing promise in treating hormone-dependent cancers .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    • In vitro studies on cancer cell lines demonstrated that this compound effectively inhibited cell proliferation at low concentrations, suggesting its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethyl-1H-pyrazol-4-yl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide ():
    This positional isomer substitutes the pyrazole at the 1-position instead of the 4-position. The 1-yl substitution disrupts the intramolecular hydrogen bonding observed in the 4-yl derivative, leading to differences in crystal packing and solubility. Melting points and stability are also affected due to altered steric and electronic interactions .

  • 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N′-[(E)-(3-ethoxy-2-hydroxyphenyl)methylene]propanehydrazide ():
    Replacing the amide with a hydrazide group introduces additional hydrogen-bonding capacity and a conjugated π-system. This modification enhances planar stacking interactions but reduces metabolic stability compared to the simpler amide derivative .

Functional Group Variations

  • However, the bulky heterocycle reduces membrane permeability compared to the unsubstituted propanamide .
  • N-(4-Fluorophenyl)-3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanamide ():
    Incorporation of a fluorophenyl group enhances lipophilicity (ClogP ≈ 3.2 vs. 1.5 for the parent compound) and improves binding affinity to hydrophobic enzyme pockets. The fluorinated analogue shows a 10-fold increase in inhibitory activity against COX-2 in vitro .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Bioavailability (%)
N-(3,5-Dimethyl-1H-pyrazol-4-yl)propanamide 180.23 1.5 12.8 (pH 7.4) 65–70
N-(2-Methoxyphenyl)propanamide () 391.43 2.8 2.1 (pH 7.4) 40–45
Fluorophenyl derivative () 383.42 3.2 1.5 (pH 7.4) 55–60

The parent compound exhibits superior aqueous solubility and bioavailability due to its lower molecular weight and absence of bulky substituents.

Key Research Findings

Positional isomerism on the pyrazole ring significantly impacts hydrogen bonding and crystal stability .

Fluorination and heterocyclic appendages improve target affinity but reduce solubility .

The amide group in the parent compound balances metabolic stability and synthetic accessibility, making it a versatile scaffold for further optimization .

Biological Activity

N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a propanamide moiety. This structural configuration is believed to contribute to its biological effects.

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds related to this compound. For instance:

  • In vitro Studies : A recent study evaluated various derivatives of pyrazole compounds against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. One derivative exhibited an IC50 value of 5.35 µM against HepG2 and 8.74 µM against A549, indicating potent anticancer activity compared to the standard drug cisplatin (IC50 values of 3.78 µM and 6.39 µM, respectively) .
  • Mechanism of Action : The mechanism involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. Molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

  • Antibacterial Studies : Compounds derived from pyrazole have shown activity against various bacterial strains. The binding interactions with bacterial proteins suggest a mechanism that disrupts bacterial cell wall synthesis or function .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • One-Pot Synthesis : A convenient method involves the reaction of 3,5-dimethylpyrazole with appropriate acylating agents under mild conditions .
  • Cyclization Reactions : Various cyclization strategies have been employed to generate pyrazole derivatives with enhanced biological activities .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

StudyCell LineIC50 Value (µM)Reference
Study 1HepG25.35
Study 1A5498.74
Study 2MRC-5 (Normal Fibroblast)>100 (Low Toxicity)
Study 3S. aureus Binding Energy-6.6 kcal/mol

Q & A

Q. What are the established synthetic routes for N-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide, and how are reaction conditions optimized?

The synthesis of pyrazole derivatives often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in polar aprotic solvents (e.g., DMF). For example, similar compounds were synthesized by activating carboxyl groups with EDCI/HOBt, followed by amide bond formation with amines under room-temperature stirring . Optimization involves adjusting stoichiometry, solvent choice, and reaction time, monitored via TLC. Purification typically involves extraction (e.g., chloroform/water) and recrystallization (e.g., ethanol) .

Q. How is this compound characterized using spectroscopic methods?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, methyl groups on pyrazole resonate at δ ~2.1–2.6 ppm, while amide protons appear at δ ~6.5–8.5 ppm .
  • IR spectroscopy : Stretching vibrations for amide C=O (~1630–1680 cm1^{-1}) and N-H (~3180 cm1^{-1}) confirm functional groups .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What crystallographic techniques determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXS for structure solution, SHELXL for refinement) is standard. The compound’s crystal structure (space group, unit cell parameters) is resolved using intensity data collected via diffractometers. Hydrogen-bonding networks and molecular packing are analyzed using programs like Mercury .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during characterization?

Discrepancies (e.g., unexpected NMR splitting or IR bands) require cross-validation:

  • Multi-technique analysis : Combine NMR, IR, and MS to confirm functional groups.
  • Purity checks : Use HPLC or GC-MS to detect impurities affecting spectral clarity .
  • Crystallographic refinement : Re-examine SHELXL refinement parameters (e.g., thermal displacement factors) to resolve ambiguities in electron density maps .

Q. What strategies improve synthetic yield in multi-step routes to this compound?

Low yields often arise from side reactions or inefficient coupling. Strategies include:

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to enhance amidation efficiency.
  • Solvent selection : Replace DMF with THF or DCM if solubility permits.
  • Temperature control : Heating (40–60°C) may accelerate reactions but risks decomposition .

Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?

SC-XRD data reveal intermolecular hydrogen bonds (e.g., N-H···O=C) that stabilize the crystal lattice. These interactions affect melting points, solubility, and stability. Computational tools (e.g., CrystalExplorer) quantify interaction energies and predict packing motifs .

Q. How can structural analogs guide bioactivity studies of this compound?

Pyrazole derivatives exhibit diverse bioactivities (e.g., antileishmanial, antimalarial). For example:

  • In vitro assays : Test against pathogenic strains (e.g., Leishmania donovani) using MTT or resazurin-based viability assays.
  • Molecular docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., trypanothione reductase) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of reactive intermediates .
  • Crystallization : Slow evaporation from ethanol/water mixtures yields high-quality crystals for XRD .
  • Data interpretation : Always cross-reference spectral data with computational predictions (e.g., ChemDraw NMR simulations) .

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